molecular formula C8H8BrNO2 B2442821 2-(2-Amino-6-bromophenyl)acetic acid CAS No. 1261671-72-0

2-(2-Amino-6-bromophenyl)acetic acid

Cat. No. B2442821
CAS RN: 1261671-72-0
M. Wt: 230.061
InChI Key: VPNLHNHETPWGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Amino-6-bromophenyl)acetic acid” is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(2-Amino-6-bromophenyl)acetic acid has been utilized in the synthesis of amino acid derived heterocycles, which are crucial for developing peptidomimetic scaffolds. These structures have applications in various fields including drug design and material science. For instance, the synthesis of bicyclic peptide acetals from phenylalanine derivatives demonstrates the compound's role in creating novel molecular frameworks (Todd, Ndubaku, & Bartlett, 2002).

Characterization and Crystal Structure Analysis

The compound has been employed in the study of molecular structures and crystallography. For example, its derivative, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized and characterized through various techniques such as FT-IR, thermogravimetric analysis, and single-crystal X-ray diffraction. This kind of research is vital for understanding the physical and chemical properties of new compounds (Sapnakumari et al., 2014).

Medicinal Chemistry and Drug Synthesis

This compound is also significant in medicinal chemistry for the synthesis of various bioactive molecules. For instance, its derivatives have been used in synthesizing new pyrimidine derivatives with potential analgesic activity, showcasing its importance in the development of new therapeutic agents (Chaudhary et al., 2012).

Development of Schiff Base Ligands

In the field of inorganic chemistry, it has been used to create Schiff base ligands. These ligands are key components in forming metal complexes with potential applications in catalysis, enzyme inhibition, and antioxidation processes (Ikram et al., 2015).

Synthesis of Anticancer Agents

There's also research indicating its use in synthesizing compounds with anticancer properties. For example, the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid demonstrates the potential of derivatives of this compound in cancer treatment (Ying-xiang, 2007).

properties

IUPAC Name

2-(2-amino-6-bromophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNLHNHETPWGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.